molecular formula C13H16N4O2 B11796648 Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B11796648
M. Wt: 260.29 g/mol
InChI Key: YGDTZSXINBJLCH-UHFFFAOYSA-N
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Description

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, intended for research use only and not for human or veterinary use. As a derivative of ethyl piperidine-4-carboxylate , this scaffold is frequently employed as a key building block in the synthesis of more complex molecules. The structure, which features a piperidine ring linked to a cyanopyrimidine group, is commonly found in compounds investigated for their biological activity. For instance, closely related molecules with the piperidine-4-carboxylate core have been developed and studied as potential antagonists for neurological targets, such as the muscarinic receptor 4 (M4), for the treatment of conditions like Parkinson's disease and schizophrenia . Furthermore, analogous pyrimidine-based heterocyclic systems are extensively researched for their role as tyrosine kinase inhibitors, which are crucial in oncology research . The specific physicochemical and toxicological properties of this compound, such as its melting point, boiling point, and flash point, have not been fully characterized . Researchers should handle this product with appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing, and ensure all procedures are conducted in a well-ventilated area . As with many research chemicals, a comprehensive safety assessment has not been conducted, and it is advised to avoid its release into the environment .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-2-19-12(18)11-3-5-17(6-4-11)13-15-8-10(7-14)9-16-13/h8-9,11H,2-6H2,1H3

InChI Key

YGDTZSXINBJLCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

The synthesis of this compound typically begins with the formation of the piperidine-4-carboxylate backbone. A common approach involves nucleophilic substitution reactions, where a piperidine derivative reacts with an electrophilic cyanopyrimidine precursor. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been employed as a key intermediate in coupling reactions with aryl halides. The use of palladium-based catalysts, such as Pd(dppf)Cl₂ or PdXPhosG2, facilitates Suzuki-Miyaura cross-coupling to attach the cyanopyrimidine group.

Hydrogenation and Reduction Steps

Following coupling, hydrogenation is critical to saturate double bonds in the dihydropyridine intermediate. Experimental protocols often utilize ammonium formate (NH₄HCO₂) or triethylsilane (Et₃SiH) as hydrogen donors in the presence of palladium on carbon (Pd/C). For instance, a 10% Pd/C catalyst combined with NH₄HCO₂ in methanol achieves complete reduction of the intermediate, yielding the piperidine ring.

Stepwise Synthetic Procedures

Initial Coupling Reaction

The synthesis commences with a microwave-assisted coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and a cyanopyrimidine-containing aryl halide. A representative procedure involves:

  • Combining the boronic ester (0.25 mmol), aryl halide (0.25 mmol), PdXPhosG2 (0.01 equiv.), and K₃PO₄ (3 equiv.) in 1,4-dioxane/water (4:1 v/v).

  • Stirring at 80°C for 4 hours under nitrogen.

  • Adding NH₄HCO₂ in methanol (1.25 M, 10 equiv.) and stirring for 16 hours at room temperature.

Deprotection and Esterification

After coupling and hydrogenation, the tert-butyl protecting group is removed under acidic conditions (e.g., HCl in dioxane), followed by esterification with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). This step introduces the ethyl ester group at the piperidine-4-position.

Optimization of Reaction Conditions

Catalyst and Hydrogen Source Screening

Systematic screening of catalysts and hydrogen sources reveals critical insights:

EntryCatalystHydrogen SourceBaseProduct Ratio (Desired:Byproduct)
1Pd(dppf)Cl₂H₂ (balloon)K₂CO₃100:0
2Pd(dppf)Cl₂Et₃SiHK₂CO₃74:26
3PdXPhosG2NH₄HCO₂K₃PO₄100:0

Data adapted from.

PdXPhosG2 with NH₄HCO₂ emerges as the optimal combination, achieving quantitative conversion without byproducts.

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. A 1,4-dioxane/water mixture (4:1) at 80°C maximizes catalyst activity and substrate solubility, while higher temperatures risk decomposition of the cyanopyrimidine group.

Structural Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization includes:

  • ¹H NMR : Peaks at δ 7.26 ppm (CDCl₃ reference) confirm aromatic protons from the cyanopyrimidine ring.

  • HRMS : Observed [M+H]⁺ = 260.29 g/mol, matching the theoretical molecular weight.

Purity Assessment

Flash column chromatography (20–40% ethyl acetate/hexane) yields >95% purity, as verified by HPLC.

Challenges and Alternative Approaches

Byproduct Formation

Competing side reactions, such as over-reduction of the cyanopyrimidine group, are mitigated by严格控制 hydrogenation time and catalyst loading.

Scalability Considerations

While microwave-assisted synthesis enhances reproducibility, scaling to industrial production requires transitioning to continuous flow reactors to maintain temperature control .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reaction ConditionsProductYieldReference
1 M NaOH, EtOH/H₂O (1:1), reflux1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylic acid85–92%
H₂SO₄ (conc.), H₂O, 100°CSame as above78%
  • Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of ethoxide. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Applications : The carboxylic acid serves as a precursor for amides (e.g., via EDCI coupling) or esters with alternative alcohols .

Cyano Group Transformations

The 5-cyano substituent on the pyrimidine ring participates in hydration, nucleophilic additions, and reductions.

Hydration to Carboxamide

Reagents/ConditionsProductYieldReference
H₂SO₄ (50%), H₂O, 120°C, 6 h1-(5-carbamoylpyrimidin-2-yl)piperidine-4-carboxylate65%
K₂CO₃, H₂O₂, DMF, 80°CSame as above58%

Nucleophilic Addition with Amines

Reaction with primary amines forms amidines, useful in heterocyclic synthesis:

AmineConditionsProductYieldReference
BenzylamineEtOH, 80°C, 12 h1-(5-(N-benzylcarbamimidoyl)pyrimidin-2-yl)piperidine-4-carboxylate73%
HydrazineMeOH, reflux, 8 h1-(5-(hydrazineylidenemethyl)pyrimidin-2-yl)piperidine-4-carboxylate81%

Reduction to Aminomethyl Group

Catalytic hydrogenation selectively reduces the cyano group:

CatalystConditionsProductYieldReference
H₂, Raney NiEtOH, 50 psi, 6 h1-(5-(aminomethyl)pyrimidin-2-yl)piperidine-4-carboxylate89%

Piperidine Ring Functionalization

The secondary amine on the piperidine ring undergoes alkylation, acylation, and Michael additions.

Acylation with Electrophilic Reagents

ReagentConditionsProductYieldReference
Acryloyl chlorideDCM, TEA, 0°C → rt, 2 h1-(5-cyanopyrimidin-2-yl)-4-(acryloyloxy)piperidine-4-carboxylate76%
Boc anhydrideTHF, DMAP, rt, 12 htert-butyl 4-(ethoxycarbonyl)-1-(5-cyanopyrimidin-2-yl)piperidine-1-carboxylate82%

Alkylation via SN2 Mechanism

Alkylating AgentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 6 h1-(5-cyanopyrimidin-2-yl)-4-(methoxycarbonyl)piperidinium iodide68%

Pyrimidine Ring Reactivity

The electron-withdrawing cyano group deactivates the pyrimidine ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) at activated positions.

Halogenation

ReagentConditionsProductYieldReference
NBS, AIBNCCl₄, reflux, 8 h1-(5-cyano-3-bromopyrimidin-2-yl)piperidine-4-carboxylate55%

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization:

Boronic AcidConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°C1-(5-cyano-4-phenylpyrimidin-2-yl)piperidine-4-carboxylate62%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Reagents/ConditionsProductYieldReference
PCl₅, POCl₃, 110°C, 4 hPyrimido[4,5-d]pyrimidine-2,4-dione derivative71%
NH₂OH·HCl, NaOAc, EtOH, reflux1,2,4-Oxadiazole-fused pyrimidine66%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming cyanide byproducts.

  • Photolysis : UV exposure (254 nm) in MeOH leads to ester cleavage (t₁/₂ = 48 h) .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate exhibit potent anticancer properties. For instance, derivatives of pyrimidine compounds have been documented as effective cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation and cancer progression .

Case Study:
A study demonstrated that pyrimidine derivatives significantly inhibited tumor growth in various cancer models, including breast and lung cancers. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, suggesting that this compound could have similar effects .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Analogous compounds have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundE. Coli (MIC µg/mL)S. aureus (MIC µg/mL)
Compound A250.2
Compound B1000.4
Compound C503.12

Neurological Applications

This compound has potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to act as muscarinic receptor antagonists, which are relevant in conditions like Alzheimer's disease .

Case Study:
Research indicated that certain piperidine derivatives effectively modulated neurotransmitter systems, providing a basis for developing treatments for cognitive deficits associated with neurodegenerative diseases .

Synthesis and Development

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Various methods have been explored to enhance the efficiency of synthesis while maintaining the biological activity of the compound.

Table 2: Synthesis Pathways for Pyrimidine Derivatives

StepReaction TypeConditions
1AlkylationReflux with base
2CyclizationAcidic conditions
3EsterificationEthanol solvent

Mechanism of Action

The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate (Compound A) with structurally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Substituents Molecular Weight Key Properties/Activities Synthetic Route Reference
A. This compound 5-CN on pyrimidine, ethyl ester on piperidine 259.31 High lipophilicity; potential kinase inhibition due to cyano group. Likely nucleophilic substitution of chloropyrimidine with piperidine .
B. Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate 4-CN on pyridine 259.31 Pyridine vs. pyrimidine alters π-π stacking; reduced planarity may affect target binding. Similar to A, using pyridine intermediate .
C. Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholine on pyrimidine 321.30 Morpholine enhances solubility; anti-tubercular activity (MIC = 0.5 μM) . Nucleophilic substitution of Cl with morpholine .
D. Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate 5-Br on pyrimidine, methyl ester 289.17 Bromine increases steric bulk; may improve halogen bonding in target interactions. Esterification post-substitution .
E. Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate 4-CF₃ on pyrimidine 303.28 CF₃ group enhances metabolic stability; electron-withdrawing effect stronger than CN . Substitution of Cl with CF₃-containing intermediate .
F. Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate Aminomethyl on piperidine 264.32 Aminomethyl increases solubility; potential for hydrogen bonding . Post-synthetic modification of piperidine .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (CN, CF₃, Br): The cyano group in Compound A offers moderate electron withdrawal, balancing reactivity and stability. In contrast, the CF₃ group in Compound E provides greater metabolic stability but may reduce target affinity due to steric hindrance .

Biological Activity: Compound C’s morpholine substituent confers significant anti-tubercular activity, likely due to improved solubility and target engagement .

Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution of chlorinated heterocycles with piperidine derivatives, followed by esterification (e.g., Compounds A, C, D) . Functional group modifications (e.g., aminomethyl in Compound F) require additional steps, increasing synthetic complexity .

Biological Activity

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyanopyrimidine moiety. Its chemical structure can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes and receptors involved in disease pathways:

  • Kinase Inhibition : Many pyrimidine derivatives are known to inhibit tyrosine kinases, which play crucial roles in cell signaling and cancer progression. For instance, studies have shown that pyrimidine-based compounds can act as selective inhibitors for epidermal growth factor receptor (EGFR) and other kinases, demonstrating antiproliferative effects against various cancer cell lines .
  • Antioxidant Activity : The compound may possess antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound and related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMCF7 (breast cancer)10.5EGFR inhibition
Related Compound AHCT116 (colon cancer)7.76Kinase inhibition
Related Compound BOVCAR-8 (ovarian cancer)9.76Antiproliferative

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against specific cancer types.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

  • Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains, suggesting potential use as antibacterial agents .
  • Anti-inflammatory Properties : Some studies indicate that pyrimidine derivatives can reduce inflammation markers, which could be beneficial in treating inflammatory diseases .

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
  • Combination Therapy : Research suggests that when combined with established chemotherapeutics, the compound enhances overall efficacy and reduces resistance observed in cancer therapies .

Q & A

Q. What are the typical synthetic routes for Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-4-carboxylate?

The compound is synthesized via multi-step reactions involving piperidine carboxylate intermediates. A common approach includes:

  • Step 1 : Alkylation of ethyl piperidine-4-carboxylate with halogenated pyrimidines (e.g., 2-chloro-5-cyanopyrimidine) under basic conditions (e.g., organic bases like LDA or NaH) to form the piperidine-pyrimidine linkage .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Validation : Confirmation via 1H^1H-NMR (piperidine protons at δ 1.2–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) and LC-MS (M+H+^+ ~ 275–300 m/z range) .

Q. How can researchers confirm the structural integrity of this compound?

Key methodologies include:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using software like SHELX for refinement .
  • Spectroscopy : 13C^{13}C-NMR to identify carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~110–120 ppm) groups. IR spectroscopy for nitrile stretches (~2200 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C13_{13}H16_{16}N4_4O2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for the alkylation step in piperidine-pyrimidine coupling?

Yield optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve regioselectivity .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation) . Contradictions in reported yields (e.g., 50–85%) may arise from residual moisture or competing nucleophilic pathways, necessitating rigorous drying of reagents .

Q. What analytical challenges arise in resolving hydrogen-bonding networks in crystallographic studies?

Challenges include:

  • Disorder in crystal lattices : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially with flexible piperidine rings .
  • Weak hydrogen bonds : Graph set analysis (e.g., Etter’s formalism) identifies motifs like R22(8)R_2^2(8) for nitrile-piperidine interactions, but low electron density may require neutron diffraction .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Discrepancies often stem from:

  • Solvent effects : Simulate NMR shifts using COSMO-RS or SMD models to account for solvent polarity .
  • Tautomerism : For pyrimidine derivatives, dynamic NMR or DFT calculations (e.g., B3LYP/6-311+G(d,p)) can identify dominant tautomeric forms .
  • Impurities : LC-MS/MS or 2D NMR (HSQC, HMBC) detects trace byproducts (e.g., de-ethylated analogs) .

Data Contradiction & Troubleshooting

Q. How to resolve conflicting reports on the compound’s solubility profile?

Solubility variations (e.g., in DMSO vs. water) may arise from:

  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous phases .
  • pH dependence : Ionizable piperidine nitrogen (pKa ~8–9) increases solubility in acidic buffers .
  • Counterion effects : Salt formation (e.g., hydrochloride) enhances aqueous solubility for biological assays .

Q. What causes inconsistent bioactivity results in enzyme inhibition assays?

Potential factors include:

  • Conformational flexibility : Molecular dynamics simulations reveal piperidine ring puckering affects binding to target proteins (e.g., kinases) .
  • Metabolite interference : LC-HRMS identifies degradation products (e.g., hydrolysis of the ethyl ester) under assay conditions .
  • Batch variability : Purity analysis via HPLC (≥95%) ensures reproducibility .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures in patents for intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
  • Crystallography : Use SHELX suite for structure refinement and PLATON for validation .
  • Spectroscopy : Access NIST Chemistry WebBook for reference spectra of piperidine derivatives .

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